molecular formula C18H27NO B311720 N-(4-methylphenyl)undec-10-enamide

N-(4-methylphenyl)undec-10-enamide

Cat. No.: B311720
M. Wt: 273.4 g/mol
InChI Key: XGBKEFSEZYVWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)undec-10-enamide is a fatty acid-derived amide featuring an undec-10-enoyl chain linked to a 4-methylphenyl substituent via an amide bond. The methyl group on the phenyl ring is electron-donating, which may enhance the stability of the amide bond compared to electron-withdrawing substituents like nitro or methoxy groups. Such modifications influence solubility, reactivity, and biological interactions, making this compound a candidate for antimicrobial or synthetic applications .

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N-(4-methylphenyl)undec-10-enamide

InChI

InChI=1S/C18H27NO/c1-3-4-5-6-7-8-9-10-11-18(20)19-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3,(H,19,20)

InChI Key

XGBKEFSEZYVWCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between N-(4-methylphenyl)undec-10-enamide and its analogs:

Compound Name Substituent Key Functional Groups Electronic Effects Key Applications/Findings
This compound 4-Methylphenyl Amide, Alkenyl chain Electron-donating (methyl) Hypothesized antimicrobial activity
N-(4-Methoxybenzyl)undec-10-enamide 4-Methoxybenzyl Amide, Methoxy, Alkenyl chain Electron-donating (methoxy) Antimicrobial activity; characterized via FTIR, NMR, and ESI-MS
N-(4-Nitrophenyl)undec-10-enamide 4-Nitrophenyl Amide, Nitro, Alkenyl chain Electron-withdrawing (nitro) Enhanced reactivity due to nitro group
N-(3-Hydroxypropyl)-undec-10-enamide 3-Hydroxypropyl Amide, Hydroxyl, Alkenyl chain Polar (hydroxyl) Reaction yield enhancement in radical cyclization
N-(2-Hydroxyethyl)undec-10-enamide 2-Hydroxyethyl Amide, Hydroxyl, Alkenyl chain Polar (hydroxyl) Registered compound (CAS 35325-02-1)
N'-Benzylideneundec-10-enehydrazide Benzylidene hydrazide Hydrazide, Alkenyl chain Conjugated system (N=CH) Antimicrobial activity via QSAR studies

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The methyl group in this compound likely stabilizes the amide bond compared to the electron-withdrawing nitro group in N-(4-nitrophenyl)undec-10-enamide, which may increase reactivity but reduce stability .
  • Polar Substituents : Hydroxypropyl and hydroxyethyl analogs exhibit higher polarity, enhancing solubility in polar solvents, which is critical for biological applications .
  • Structural Rigidity : Hydrazide derivatives (e.g., N'-benzylideneundec-10-enehydrazide) feature conjugated systems (N=CH) that may improve binding to microbial targets .

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